molecular formula C6H9ClO3 B1167254 PEPTIDE N-FATTYACYLASE CAS No. 111174-43-7

PEPTIDE N-FATTYACYLASE

Cat. No.: B1167254
CAS No.: 111174-43-7
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Description

Overview of Enzymatic Acylation and Deacylation of Peptides

The processes of acylation and deacylation are crucial post-translational modifications that affect the function and localization of proteins and peptides. spandidos-publications.comnih.govacs.org Acylation involves the addition of an acyl group, often from an acyl-CoA donor, to an amino acid residue within a peptide or protein. spandidos-publications.com Conversely, deacylation is the removal of this acyl group, a reaction catalyzed by deacylase enzymes. nih.govacs.org

Peptide N-Fattyacylase specifically targets the amide bond linking a fatty acid to the N-terminal amino acid of a peptide, hydrolyzing it to release the fatty acid and the deacylated peptide. scispace.comoup.com This targeted deacylation is a valuable tool in the modification of naturally occurring lipopeptides, such as polymyxin (B74138) antibiotics. scispace.comoup.comacs.org The ability to selectively remove the fatty acyl moiety without disturbing the peptide backbone is essential for the development of new semi-synthetic peptide-based drugs. scispace.comoup.com

Nomenclature and Classification within Enzyme Families

The naming and classification of enzymes provide a systematic way to understand their function and relationship to other enzymes.

This compound is also commonly known by several synonyms, with "Polymyxin Acylase" being the most prevalent. creative-enzymes.comsigmaaldrich.comcreative-enzymes.comthomassci.commedchemexpress.com This name originates from its well-characterized ability to deacylate polymyxin antibiotics. oup.comcreative-enzymes.com Other related terms used in the literature include "Polymyxin deacylase". medchemexpress.com The Chemical Abstracts Service (CAS) has assigned the number 111174-43-7 to this enzyme. creative-enzymes.comsigmaaldrich.comcreative-enzymes.com

This compound belongs to the broader family of acylases, which are enzymes that catalyze the deacylation of N-acylated amino acids. tandfonline.com More specifically, it can be categorized within the serine hydrolase family. creative-enzymes.com Enzymes in this family are characterized by a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues in their active site. creative-enzymes.com

The ability of this compound to hydrolyze the fatty acyl group from a peptide without affecting the peptide moiety distinguishes it from many other known aminoacylases. scispace.com While other enzymes, such as those in the sirtuin family (e.g., SIRT6), can also exhibit de-fatty acylation activity, they often have broader substrate specificities and different catalytic mechanisms. frontiersin.org The unique specificity of this compound for the N-terminal fatty acyl group of peptides makes it a distinct and valuable enzyme. scispace.comtandfonline.com

Historical Perspective of this compound Discovery and Early Research

The discovery of this compound, initially named polymyxin acylase, was a direct result of the search for a method to modify polymyxin antibiotics. scispace.comoup.com Since their discovery in 1947, polymyxins have been used to treat Gram-negative bacterial infections. scispace.com However, their clinical application has been limited due to toxicity. acs.org A major hurdle in developing less toxic, semi-synthetic polymyxins was the difficulty in removing the N-terminal fatty acyl group without damaging the cyclic peptide core. scispace.comoup.com

In 1987, a significant breakthrough was reported by Yukio Kimura and his colleagues. oup.com They discovered a bacterium, identified as a Pseudomonas species (strain M-6-3), that produced an enzyme capable of this specific deacylation. scispace.comoup.com This enzyme was tentatively named "polymyxin acylase" and was found to be the first known enzyme to remove the acyl moiety from an acyl peptide while leaving the peptide structure intact. scispace.comoup.com

Early research focused on characterizing the properties of this newly discovered enzyme. It was found to be a cell-bound enzyme that could be produced in high yields. scispace.comoup.com The optimal pH for the activity of the acetone-dried cell powder of the bacterium was determined to be 7.5. scispace.comoup.com Subsequent studies involved the purification and further characterization of the enzyme from Pseudomonas sp. M-6-3. oup.com The purified enzyme was found to be a monomer with a molecular weight of 62,000. oup.com This pioneering work laid the foundation for the use of this compound as a critical tool in the development of novel semi-synthetic lipopeptide antibiotics. nih.govacs.orgresearchgate.net

Data Tables

Table 1: Synonyms and Identifiers for this compound

Name Source/Type
Peptide N-fatty acylase Synonym creative-enzymes.comsigmaaldrich.comthomassci.com
Polymyxin Acylase Synonym creative-enzymes.comsigmaaldrich.comcreative-enzymes.comthomassci.commedchemexpress.com
Polymyxin deacylase Synonym medchemexpress.com

Table 2: Early Research Findings on this compound from Pseudomonas sp. M-6-3

Parameter Finding Reference
Source Organism Pseudomonas sp. strain M-6-3 scispace.comoup.com
Enzyme Name Polymyxin Acylase (tentative) scispace.comoup.com
Key Function Removes acyl moiety from acyl peptides without affecting the peptide moiety. scispace.comoup.com
Optimal pH 7.5 scispace.comoup.com
Molecular Weight 62,000 oup.com

Properties

CAS No.

111174-43-7

Molecular Formula

C6H9ClO3

Origin of Product

United States

Molecular and Structural Biology of Peptide N Fattyacylase

Primary Structure and Amino Acid Composition

The composition is notable for its distribution of hydrophobic and hydrophilic residues, which is critical for its function as an integral membrane protein. proteopedia.org The sequence contains specific residues that are essential for its catalytic activity and for maintaining its three-dimensional structure.

General Amino Acid Properties Relevant to FAAH Structure
Amino Acid PropertyRelevance to FAAH Structure and Function
Hydrophobic Amino AcidsEssential for interaction with the lipid bilayer of the cell membrane and for forming the substrate-binding pocket for fatty acid chains.
Polar/Charged Amino AcidsImportant for forming the aqueous parts of the active site, participating in catalytic reactions, and forming salt bridges that stabilize the protein's structure.
Cysteine ResiduesPotential for forming disulfide bridges, although not a prominent feature of FAAH's stabilization.
Proline ResiduesIntroduction of kinks in the polypeptide chain, which can be critical for the formation of turns and loops between secondary structure elements.

Secondary and Tertiary Structural Elements

The three-dimensional structure of FAAH is complex, incorporating various secondary structural elements that fold into a specific tertiary conformation. This intricate architecture is essential for its catalytic function.

The crystal structure of FAAH reveals a globular protein with a significant amount of both α-helical and β-sheet content. proteopedia.org The core of each monomer is a twisted β-sheet composed of 11 strands. proteopedia.org This central β-sheet is surrounded by 24 α-helices, which form the outer layers of the protein. proteopedia.org A specific helix-turn-helix motif, comprising α-helices 18 and 19, serves as a membrane-binding cap, anchoring the enzyme in the lipid bilayer. proteopedia.org The hydrophobic residues on these helices facilitate the interaction with the nonpolar interior of the cell membrane. proteopedia.org

Secondary Structural Elements of FAAH
Structural ElementDescriptionFunction
β-Sheet CoreAn 11-stranded twisted β-sheet forms the central scaffold of the protein. proteopedia.orgProvides structural stability to the overall fold.
α-Helices24 α-helices surround the central β-sheet. proteopedia.orgContribute to the globular shape and form the membrane-binding domain.
Helix-Turn-Helix MotifComposed of α-helices 18 and 19. proteopedia.orgActs as a membrane-binding cap, anchoring FAAH to the cell membrane. proteopedia.org

FAAH belongs to the amidase signature superfamily of enzymes. nih.gov The catalytic machinery is housed within a single, well-defined domain that contains the active site. A key feature of this family is a conserved stretch of amino acids that forms the active site. While a specific, named catalytic domain in the same sense as larger, multi-domain proteins is not typically described for FAAH, the entire folded protein constitutes the catalytic unit.

The active site of FAAH is located in a channel that opens to the lipid bilayer, allowing its lipid-based substrates to access the catalytic machinery. proteopedia.org Unlike many serine hydrolases that utilize a classic Ser-His-Asp catalytic triad (B1167595), FAAH possesses an unusual Ser-Ser-Lys triad. rcsb.org In this arrangement, Ser241 acts as the nucleophile, and its activity is modulated by Ser217 and Lys142. nih.gov Lys142 functions as a general base to activate Ser241 for nucleophilic attack and subsequently as a general acid to protonate the leaving group. nih.gov The hydroxyl group of Ser217 mediates these proton transfers. nih.gov

Residues of the FAAH Catalytic Triad
ResidueRole in Catalysis
Ser241Acts as the primary nucleophile, attacking the carbonyl carbon of the substrate. nih.govrcsb.org
Ser217Mediates proton transfer between Lys142 and Ser241. nih.gov
Lys142Functions as a general base to activate Ser241 and as a general acid to protonate the leaving group. nih.gov

Quaternary Structure and Oligomerization States

In solution, FAAH exists as a homodimer, meaning it is composed of two identical polypeptide subunits. proteopedia.org Each monomer has a mass of approximately 63 kDa. proteopedia.org The dimerization interface is crucial for the stability and function of the enzyme. The two subunits are arranged in a way that allows both active sites to be accessible from the membrane.

Structural Determinants of Substrate Binding

The substrate-binding pocket of FAAH is a key feature that dictates its specificity for fatty acid amides. An amphipathic entry channel leads from the lipid bilayer to the active site. proteopedia.org This channel is lined with both hydrophobic and charged amino acid residues. The hydrophobic residues interact with the nonpolar acyl chain of the substrate, while charged residues, such as Arg486 and Asp403, accommodate the polar head group. proteopedia.orgnih.gov

The binding site can be conceptually divided into a membrane-access channel and an acyl-chain-binding pocket. nih.gov The transition between these two is regulated by a "dynamic paddle" formed by the gating residues Phe432 and Trp531. nih.gov These residues play a crucial role in the selective binding and proper orientation of substrates for efficient hydrolysis. nih.gov The flexibility of these gating residues and their interaction with the substrate's acyl chain are key determinants of substrate specificity. nih.gov

Post-Translational Modifications and their Structural Impact

Post-translational modifications (PTMs) are crucial enzymatic alterations to proteins after their synthesis, significantly diversifying the proteome and regulating cellular processes. thermofisher.comnih.gov These modifications, which include the addition of functional groups, proteolytic cleavage, or the attachment of lipids or sugars, can profoundly influence a protein's folding, stability, localization, and interactions with other molecules. thermofisher.comnih.gov For Peptide N-Fattyacylase, like many other enzymes, PTMs are hypothesized to play a significant role in modulating its enzymatic activity and structural integrity. However, specific experimental data on the post-translational modifications of this compound is not extensively documented in publicly available research.

One of the most common and significant post-translational modifications is glycosylation, the covalent attachment of oligosaccharide chains to specific amino acid residues. sigmaaldrich.com This process can affect protein folding, conformation, distribution, and stability. thermofisher.com While it is plausible that this compound undergoes glycosylation, specific studies identifying glycosylation sites and the structural impact of these glycans on the enzyme are lacking. Generally, N-linked glycosylation occurs on asparagine residues within the consensus sequence Asn-Xaa-Ser/Thr (where Xaa is any amino acid except proline), and O-linked glycosylation typically occurs on serine or threonine residues. nih.gov The addition of these carbohydrate moieties can alter the enzyme's solubility and protect it from proteolysis.

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is another key regulatory PTM. sigmaaldrich.com This reversible modification can induce conformational changes in a protein, thereby regulating its activity and signaling functions. youtube.com While phosphorylation is a widespread mechanism for enzyme regulation, there is currently no direct evidence from research studies indicating that this compound is regulated by phosphorylation.

Other potential PTMs could include acetylation, the addition of an acetyl group, which can alter the charge of the protein, and ubiquitination, the attachment of ubiquitin, which can target the protein for degradation. ambiopharm.com However, the occurrence of these or other modifications on this compound has not been experimentally verified in the available scientific literature.

The structural impact of any potential PTM on this compound would be significant. For instance, the attachment of a bulky glycan could shield parts of the enzyme's surface, influencing its interaction with substrates or other proteins. Phosphorylation could introduce a negative charge, leading to electrostatic rearrangements and conformational shifts that could either activate or inhibit the enzyme.

Due to the limited specific research on the post-translational modifications of this compound, the following table provides a general overview of common PTMs and their potential, though unconfirmed, effects on the enzyme's structure.

Post-Translational ModificationPotential Amino Acid TargetsPotential Structural Impact on this compound (Hypothetical)
Glycosylation Asparagine (N-linked), Serine/Threonine (O-linked)May alter protein folding and stability; could influence solubility and interactions with other molecules.
Phosphorylation Serine, Threonine, TyrosineCould induce conformational changes by introducing a negative charge, potentially affecting substrate binding or catalytic activity.
Acetylation Lysine (B10760008), N-terminusMay neutralize positive charges, potentially altering protein-protein interactions or enzyme conformation.
Ubiquitination LysineCould target the enzyme for degradation by the proteasome, thereby regulating its cellular levels.

It is important to reiterate that the information presented in the table is based on general principles of protein biochemistry and does not reflect experimentally confirmed data for this compound. Further research is necessary to identify and characterize the specific post-translational modifications of this enzyme and to elucidate their precise structural and functional consequences.

Enzymatic Mechanisms and Catalytic Activity

General Principles of Acylase Action on Peptide Substrates

Acylases that act on peptide substrates, including peptide N-fattyacylases, operate on fundamental principles of enzyme catalysis tailored to recognize and modify the N-terminus of a polypeptide chain. The hydrolysis or formation of the amide bond between the fatty acid and the peptide is a thermodynamically challenging reaction that requires enzymatic intervention to proceed at biologically relevant rates. libretexts.org

Key principles of their action include:

Substrate Specificity: These enzymes exhibit specificity for both the fatty acyl group and the peptide sequence. The binding pocket for the fatty acid often contains hydrophobic residues that accommodate the acyl chain, conferring a preference for specific chain lengths, such as myristate (C14) or palmitate (C16). nih.govvirginia.edu For the peptide, recognition elements often extend beyond the N-terminal amino acid, with interactions at subsequent residues influencing binding affinity and catalytic efficiency. nih.govnih.gov

Active Site Architecture: The catalytic machinery is housed within a precisely shaped active site. This site positions the N-terminal peptide and the fatty acyl donor (e.g., fatty acyl-CoA for acylation) or a water molecule (for deacylation) in close proximity to the catalytic residues. virginia.edu

Catalysis by Proximity and Orientation: By binding the substrates in a specific orientation, the enzyme significantly increases the effective concentration of the reacting groups, accelerating the reaction. researchgate.net

Transition State Stabilization: Like most enzymes, acylases lower the activation energy of the reaction by stabilizing the high-energy transition state, most notably the tetrahedral intermediate formed during catalysis. americanpeptidesociety.org

Detailed Catalytic Pathway of N-Fattyacylation/De-fattyacylation

The catalytic cycle for both N-fattyacylation and de-fattyacylation proceeds through a multi-step mechanism involving the formation and breakdown of covalent intermediates. While the specific enzymes catalyzing each direction (e.g., N-myristoyltransferase for acylation, Acyl-peptide hydrolase for deacylation) are distinct, they share common mechanistic features.

The central event in the catalytic pathway is a nucleophilic attack on a carbonyl carbon.

In De-fattyacylation (Hydrolysis): The reaction is typically initiated by a nucleophilic attack from an activated serine residue in the enzyme's active site on the carbonyl carbon of the N-acyl amide bond of the peptide substrate. virginia.edu This attack forms a high-energy, unstable tetrahedral intermediate. nih.gov The negative charge on the oxygen atom (oxyanion) of this intermediate is stabilized by a network of hydrogen bonds within the active site, often referred to as the "oxyanion hole". nih.govplos.org

In N-Fattyacylation (Synthesis): The process involves the transfer of a fatty acyl group from a donor molecule, like myristoyl-CoA, to the N-terminal glycine (B1666218) of the substrate peptide. nih.gov The reaction proceeds via an ordered Bi-Bi kinetic mechanism where myristoyl-CoA binds first, followed by the peptide substrate, forming a ternary complex. nih.gov The N-terminal amino group of the peptide then performs a nucleophilic attack on the carbonyl carbon of the thioester bond of myristoyl-CoA, leading to the formation of a tetrahedral intermediate before the fatty acylated peptide is released.

The catalytic activity of many peptide N-fattyacylases (specifically, the hydrolases) relies on a classic catalytic triad (B1167595) composed of serine, histidine, and an acidic residue like aspartate or glutamate. plos.orgnih.gov

Serine: This residue acts as the primary nucleophile. virginia.edunih.gov Its hydroxyl group, once deprotonated, attacks the carbonyl carbon of the scissile amide bond.

Histidine: This residue functions as a general base and acid. americanpeptidesociety.org It accepts a proton from the serine hydroxyl group, increasing its nucleophilicity for the initial attack. Subsequently, it donates a proton to the nitrogen atom of the leaving group (the peptide amine during de-fattyacylation), facilitating the collapse of the tetrahedral intermediate. nih.gov

Aspartate/Glutamate: This acidic residue is typically hydrogen-bonded to the histidine residue. Its primary role is to orient the histidine imidazole (B134444) ring correctly and to increase its basicity by stabilizing the positive charge that develops on the histidine as it accepts the proton from serine. plos.org

This charge-relay system allows for the efficient transfer of protons, which is essential for catalysis. nih.gov

Proton transfer is a critical component of the catalytic cycle, facilitated primarily by the histidine residue of the catalytic triad. dur.ac.uknih.gov The mechanism involves a "proton shuttle" system:

Serine Activation: The histidine residue, positioned by aspartate, abstracts a proton from the serine's hydroxyl group. This generates a highly reactive serine alkoxide ion. americanpeptidesociety.org

Intermediate Collapse and Leaving Group Protonation: After the formation of the tetrahedral intermediate, the histidine, now protonated (imidazolium ion), donates the proton to the nitrogen atom of the peptide's N-terminal amine as the C-N bond breaks. This neutralizes the charge on the leaving group, making it a more stable molecule and completing the cleavage of the peptide from the acyl-enzyme intermediate. dur.ac.uk A similar proton transfer to the Coenzyme A thiol is essential during N-fattyacylation.

Reaction Kinetics and Enzyme Turnover

The efficiency of peptide N-fattyacylase catalysis can be quantified by steady-state kinetic parameters. These studies reveal the affinity of the enzyme for its substrates and the maximum rate of its catalytic reaction. For acyl-peptide hydrolases, which perform de-fattyacylation, kinetic values have been determined using various N-acetylated peptide substrates.

The turnover number (kcat) indicates the maximum number of substrate molecules converted to product per enzyme active site per unit of time. For related enzymatic processes like the removal of the N-terminal formyl group by peptide deformylase, turnover rates can be very rapid, reaching values of 33 to 60 s⁻¹. nih.gov This indicates that enzymes modifying the N-terminus of peptides are capable of highly efficient catalysis.

Data derived from studies on Acyl-peptide hydrolase from rat liver. nih.gov The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax represents the maximum reaction velocity.

Energetics of this compound Catalysis

The enzyme achieves this energy reduction through several mechanisms:

Covalent Catalysis: The formation of a transient covalent acyl-enzyme intermediate provides an alternative, lower-energy reaction pathway compared to the direct attack of water (in hydrolysis) or an amine (in synthesis).

Rate-Limiting Step: In many serine proteases and hydrolases, the rate-limiting step can be either the formation of the acyl-enzyme intermediate (acylation) or its breakdown (deacylation). nih.govplos.org For example, with some substrates, the hydrolysis of the acyl-enzyme intermediate by water is the slower step, causing the intermediate to accumulate before the final product is released. libretexts.org The nature of the peptide substrate and the fatty acyl group can influence which step is rate-limiting. nih.gov

The energetic landscape of the reaction ensures that the process is highly efficient and directed, allowing for the precise control of protein fatty acylation states within the cell.

Table of Mentioned Compounds

Substrate Specificity and Recognition

Elucidation of Peptide N-Fattyacylase Substrate Repertoire

The range of substrates for enzymes involved in N-fattyacylation has been elucidated through a combination of metabolic labeling studies and in vitro assays using synthetic peptides. Early research involving the incubation of Saccharomyces cerevisiae with radiolabeled myristate and palmitate revealed that these fatty acids are attached to distinct sets of cellular proteins. nih.gov This suggested a high degree of specificity in the acylation machinery.

Further investigation into the substrate repertoire has been facilitated by the development of in vitro assays. These assays typically measure the transfer of a radiolabeled fatty acid, such as myristate, from its CoA derivative to a synthetic peptide. By systematically altering the sequence of these peptides, researchers have been able to map the determinants of substrate recognition. osti.govresearchgate.net These studies have been instrumental in defining the core sequence requirements for efficient N-myristoylation and have allowed for the identification of numerous potential N-myristoylated proteins from sequence databases. researchgate.net More recent chemoproteomic approaches have further expanded the known myristoylated proteome in various organisms, including pathogens like Toxoplasma gondii, identifying a wide array of substrates. elifesciences.org

Specificity for N-Terminal Fatty Acyl Groups (e.g., N-myristoyl)

The enzymes responsible for N-fattyacylation exhibit a high degree of specificity for the fatty acyl group. The archetypal example is the strong preference for myristate (a 14-carbon saturated fatty acid) by N-myristoyltransferase (NMT). In yeast, an enzymatic activity was identified that utilizes myristate but not palmitate (a 16-carbon saturated fatty acid) for the acylation of a synthetic octapeptide. nih.gov This catalytic selectivity for myristoyl-CoA as the acyl donor is a key feature of NMT and is responsible for the remarkable acyl chain specificity observed in vivo. osti.govnih.gov

This specificity is crucial for the proper functioning of the modified proteins. The myristoyl group's hydrophobicity and length are critical for mediating protein-membrane and protein-protein interactions. The exclusion of longer or shorter acyl chains ensures that these interactions are correctly modulated.

Amino Acid Residue Preferences at Cleavage Sites

The amino acid sequence surrounding the N-terminal glycine (B1666218) is a critical determinant of substrate recognition and processing. The specificity is understood in the context of the Schechter-Berger nomenclature, where the amino acid residues in the substrate are designated P1, P2, P3, etc., in the N-terminal direction from the cleavage site, and P1', P2', P3', etc., in the C-terminal direction. expasy.orgqiagenbioinformatics.com

For N-myristoylation, the enzyme N-myristoyltransferase (NMT) exhibits an absolute requirement for a glycine residue at the N-terminus (P1 position after the removal of the initiator methionine). researchgate.netnih.gov This glycine is the site of myristoylation.

The subsequent amino acid residues also play a significant role in substrate recognition. The penultimate amino acid to the N-terminal glycine (the P2' position in the context of the original polypeptide before methionine excision, which becomes the second residue of the mature protein) is important. Peptides with Asn, Gln, Ser, Val, or Leu at this position are recognized as substrates. nih.gov However, certain residues, such as Asp, D-Asn, Phe, or Tyr at this position, are not myristoylated. nih.gov

Studies using a series of synthetic peptides have further refined these preferences, particularly for yeast NMT. These investigations have highlighted the importance of residues at positions 1, 2, and 5 of the peptide substrate (with the myristoylated glycine as residue 1). researchgate.net For instance, a serine at position 5 (Ser5) can promote very high-affinity binding. researchgate.net The preferences at various positions are crucial for determining whether a protein will be a substrate for N-myristoylation.

The following table summarizes the amino acid preferences at key positions for N-myristoylation by NMT, based on studies with synthetic peptides.

PositionPreferred ResiduesDisfavored/Inhibitory Residues
P1 (N-terminus) Glycine (Absolute Requirement)Any other amino acid
P2' (Residue 2) Asn, Gln, Ser, Val, LeuAsp, D-Asn, Phe, Tyr
P5' (Residue 5) Serine (promotes high affinity)

This table is generated based on data from studies on N-myristoyltransferase.

While the primary amino acid sequence is a major determinant of substrate specificity, the secondary and tertiary structure of the substrate can also influence recognition. For many proteases, the accessibility of the cleavage site is a prerequisite for hydrolysis. researchgate.net Similarly, for N-myristoylation, the N-terminal sequence of the target protein must be accessible to N-myristoyltransferase. This modification typically occurs co-translationally on the nascent polypeptide chain as it emerges from the ribosome, before the protein folds into its final tertiary structure. researchgate.net

The presentation of the N-terminal glycine and the surrounding residues in a conformation that can be accommodated by the enzyme's active site is crucial. While detailed structural studies of NMT in complex with a wide range of folded protein substrates are limited, the requirement for co-translational modification suggests that the unfolded state of the N-terminus is the primary substrate. This minimizes the influence of complex tertiary structures on the initial recognition event.

Comparative Analysis of Substrate Specificity Across Different Organisms or Isoforms

The substrate specificities of N-myristoyltransferases from different organisms show a remarkable degree of conservation, yet distinct differences exist. Early comparative studies found that yeast and murine NMTs have identical substrate specificities when tested with a panel of synthetic octapeptides. nih.gov This suggests that the fundamental recognition motifs for N-myristoylation are conserved across eukaryotes.

However, more extensive analyses have revealed subtle but important distinctions. For example, while the core sequence requirements are similar, the specific efficiencies with which different peptide sequences are myristoylated can vary between yeast and mammalian NMT activities. researchgate.net These differences can be exploited in the development of species-specific inhibitors, which is particularly relevant for targeting NMT in pathogenic organisms like fungi and protozoan parasites. For instance, small-molecule inhibitors developed against the NMT of Plasmodium falciparum (the malaria parasite) have been shown to be effective against the NMT of Toxoplasma gondii. elifesciences.org This highlights both the similarities that allow for cross-reactivity and the potential for developing species-specific drugs by targeting minor differences in substrate recognition.

The following table provides a comparative overview of NMT substrate specificity characteristics.

FeatureYeast (Saccharomyces cerevisiae)Mammalian (Murine/Rat)Pathogenic Protozoa (T. gondii, Plasmodium spp.)
N-terminal Glycine Absolute requirementAbsolute requirementAbsolute requirement
Acyl-CoA Specificity High preference for Myristoyl-CoAHigh preference for Myristoyl-CoAHigh preference for Myristoyl-CoA
Peptide Sequence Recognition Similar core motifs to mammals, but with some differences in efficiency for certain sequences. researchgate.netIdentical specificity to yeast for some tested peptides. nih.govGenerally conserved, allowing for cross-species inhibitor activity. elifesciences.org

Biological Roles and Physiological Significance

Involvement in Protein N-Terminal Modifications

N-terminal fatty acylation is the irreversible, covalent linkage of a fatty acid to the alpha-amino group of an N-terminal amino acid residue, most commonly glycine (B1666218). microbiologyresearch.orgpnas.org This modification is a widespread and crucial event in eukaryotes, affecting proteins involved in signal transduction, apoptosis, and oncogenesis. microbiologyresearch.orgcreative-biolabs.com The reaction is catalyzed by N-myristoyltransferase (NMT), which transfers a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine of a nascent polypeptide chain. microbiologyresearch.orgnih.govpnas.org

This process, known as N-myristoylation, is highly specific. NMT recognizes a consensus sequence on the substrate protein and facilitates the attachment via a stable amide bond. microbiologyresearch.orgcam.ac.uk While myristoylation is the most common form, other fatty acids like palmitate can also be attached to N-terminal residues, expanding the functional diversity of this modification. pnas.orgplos.org The addition of the hydrophobic acyl group significantly alters the protein's properties, most notably increasing its affinity for cellular membranes. nih.govnih.gov This targeting to specific membrane compartments is essential for the biological activity of many proteins, enabling them to participate in signaling cascades at the cell surface or on intracellular organelles. microbiologyresearch.orgresearchtrends.net

Table 1: Key Enzymes in N-Terminal Fatty Acylation
Enzyme FamilyAcyl GroupTypical N-Terminal ResidueBond TypeFunction
N-Myristoyltransferase (NMT) Myristate (C14:0)GlycineAmideMembrane targeting, signal transduction microbiologyresearch.orgcam.ac.uk
N-Palmitoyltransferase (PAT) Palmitate (C16:0)Cysteine (S-palmitoylation) / GlycineThioester / AmideProtein trafficking, stability, signaling nih.govresearchgate.net

Role in Cellular Metabolism and Biochemical Pathways

N-terminal fatty acylation is fundamentally linked to lipid and fatty acid metabolism. The enzymes responsible, such as NMT, utilize activated fatty acids in the form of fatty acyl-CoA as substrates. pnas.org The availability of these substrates directly connects the modification process to the cell's metabolic state and the pathways of fatty acid synthesis and degradation. nih.gov

The modification itself directs proteins to cellular membranes, which are the central hubs of lipid metabolism. nih.govnih.gov For example, many acylated proteins are targeted to cholesterol and sphingolipid-enriched membrane domains. nih.govnih.gov This localization is critical for the function of proteins involved in lipid signaling and transport. Carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, illustrates the importance of protein-membrane interactions in fatty acid metabolism. nih.govmdpi.com By anchoring proteins to specific membrane microdomains, N-terminal acylation facilitates interactions with other metabolic enzymes and substrates, thereby regulating metabolic flux. nih.gov The specificity of the attached fatty acid—for instance, the near-exclusive use of myristate for N-terminal glycine acylation—demonstrates a direct link between distinct branches of lipid metabolism and protein function. uniprot.org

The process of N-terminal fatty acylation also intersects with amino acid metabolism. The high specificity of N-myristoyltransferase for an N-terminal glycine residue is a prime example. uniprot.org This specificity means that the protein's primary amino acid sequence, a direct product of translation, dictates its potential for this type of modification. The removal of the initiator methionine by methionine aminopeptidases to expose the N-terminal glycine is a prerequisite for myristoylation, linking the modification to the initial steps of protein processing.

Furthermore, the broader family of N-acyl amino acids represents a class of signaling lipids where an amino acid is covalently linked to a fatty acid. nih.gov The biosynthesis and degradation of these molecules are tied to both fatty acid and amino acid metabolic pools, highlighting a conserved biochemical theme of combining these two fundamental building blocks to create functional molecules.

Peptide N-Fattyacylase in Microorganisms (e.g., Pseudomonas sp.)

While N-terminal acylation is most prevalent in eukaryotes, it is also an important modification in bacteria, including opportunistic pathogens like Pseudomonas aeruginosa. yeastgenome.org In prokaryotes, N-terminal acetylation is more commonly studied than fatty acylation, but proteomic studies have identified a significant number of N-terminally modified proteins in P. aeruginosa. nih.govwustl.edu These modifications, including acetylation, can affect proteins involved in cellular metabolism, stress adaptation, and virulence. wustl.edu

In P. aeruginosa, acyltransferases play diverse roles in modifying cell surface structures, such as lipopolysaccharide (LPS) and lipoproteins, which are crucial for bacterial survival and interaction with the host. microbiologyresearch.orgresearchtrends.netnih.gov The modification of the lipid A component of LPS, for instance, can alter the outer membrane's properties and influence the host's innate immune response. researchtrends.net While specific enzymes catalyzing the N-terminal fatty acylation of a broad range of cytosolic proteins, analogous to eukaryotic NMT, are less characterized in Pseudomonas, the bacterium possesses a variety of acyltransferases, including those of the GNAT family, that are involved in its complex physiology. The lipoprotein N-acyltransferase (Lnt) in P. aeruginosa is responsible for the final acylation step in lipoprotein biosynthesis, which is critical for the proper localization and function of these membrane-anchored proteins. cam.ac.uk

Contribution to Protein Turnover and Degradation

N-terminal modifications play a dual role in determining protein stability. Historically, modifications like acetylation were thought to protect proteins from degradation. However, it is now clear that the N-terminus can harbor degradation signals, known as N-degrons, which are recognized by the ubiquitin-proteasome system. The "N-end rule" pathway links a protein's half-life to the identity of its N-terminal residue. yeastgenome.org

N-terminal acetylation can either protect a protein from degradation or mark it for destruction, depending on the context and the specific N-terminal residue. For certain proteins, an acetylated N-terminus can be recognized by specific E3 ubiquitin ligases, leading to ubiquitination and subsequent degradation by the proteasome. This is referred to as the Ac/N-end rule pathway. Conversely, for other proteins, N-terminal acetylation can prevent recognition by other degradation pathways, thereby increasing their stability. Therefore, the acylation state of the N-terminus is a critical checkpoint in protein quality control and turnover, ensuring that proteins are maintained at appropriate levels and that damaged or misfolded proteins are efficiently eliminated.

Functional Implications in Eukaryotic Systems (e.g., Sirtuins)

In eukaryotic systems, the functional counterparts to N-fattyacylases (transferases) are deacylases, which remove acyl groups. Prominent among these are the Sirtuins, a family of NAD+-dependent lysine (B10760008) deacylases. While best known for removing acetyl groups, several sirtuins have been shown to remove longer-chain fatty acyl groups, playing a crucial role in regulating metabolism. wustl.edu

SIRT5, a mitochondrial sirtuin, is a prime example. It exhibits robust demalonylase, desuccinylase, and deglutarylase activities, which are structurally related to fatty acylation. nih.govnih.gov SIRT5 targets numerous metabolic enzymes involved in fatty acid oxidation, the urea (B33335) cycle, and glycolysis. wustl.edu By removing these acyl modifications from lysine residues on target proteins, SIRT5 modulates their activity, thereby regulating metabolic pathways in response to the cell's energy status. nih.govnih.gov For example, increased succinylation of proteins is observed in SIRT5 knockout mice, indicating its role as the primary enzyme reversing this modification in vivo. nih.gov

SIRT6 also possesses deacylase activity, specifically against long-chain fatty acyl groups like myristoyl. This activity allows SIRT6 to regulate transcription factors and proteins involved in TNF-α secretion and glucose metabolism. The ability of sirtuins to sense the cellular NAD+/NADH ratio allows them to function as metabolic sensors, linking the cell's energy state directly to the regulation of metabolic enzymes through deacylation. This dynamic regulation is crucial for maintaining metabolic homeostasis and responding to physiological stresses.

Table 2: Deacylase Activity of Select Human Sirtuins
SirtuinLocalizationPrimary Deacylase ActivityKey Metabolic Pathways Regulated
SIRT1 Nucleus, CytoplasmDeacetylaseGluconeogenesis, Mitochondrial biogenesis
SIRT3 MitochondriaDeacetylaseOxidative stress, Ketone body production
SIRT5 MitochondriaDesuccinylase, Demalonylase, DeglutarylaseFatty acid oxidation, Urea cycle, Glycolysis nih.govwustl.edu
SIRT6 NucleusDeacetylase, Long-chain defatty-acylaseGlucose homeostasis, DNA repair
SIRT7 NucleolusDeacetylase, DesuccinylaseRibosomal RNA (rRNA) transcription wustl.edu

Regulation of Peptide N Fattyacylase Activity and Expression

Transcriptional and Translational Control Mechanisms

The expression of the APEH gene is subject to regulatory control that ensures its appropriate levels in different tissues and under various cellular conditions. Evidence points to both transcriptional and translational mechanisms governing the abundance of the APEH enzyme.

Transcriptional Regulation: Studies have shown that the expression of APEH can be induced by cellular stress. For instance, in the archaeon Sulfolobus solfataricus, the expression of genes encoding APEH enzymes is significantly altered in response to stressful growth conditions, indicating that they are stress-regulated proteins. plos.org In humans, the APEH gene is located on chromosome 3 at locus 3p21. wikipedia.org Deletions in this specific region, which are frequently observed in types of carcinomas like small-cell lung and renal cell carcinoma, are associated with reduced or absent APEH activity, highlighting the importance of gene integrity for its expression. wikipedia.org

Translational Control and Differential Expression: The abundance of APEH protein varies significantly across different tissues, suggesting tissue-specific regulation. In rats, the highest expression levels of APEH are found in the kidney and liver, indicating a potential for heightened protein recycling or detoxification activities in these organs. mdpi.com The functional necessity of APEH is underscored by experimental knockdown of its expression. The use of small interfering RNA (siRNA) to target APEH mRNA for degradation has been a key tool in elucidating its functions. Such studies have demonstrated that a reduction in APEH protein levels leads to the disruption of major signaling pathways, including the RAS-RAF-MAPK pathway, and impairs the function of the proteasome. nih.govnih.govnih.gov This reliance on experimental translational suppression to study its function indirectly confirms the importance of maintaining cellular APEH levels.

Regulatory Mechanism Observation Organism/System
Transcriptional Gene expression is induced by stressful growth conditions.Sulfolobus solfataricus
Transcriptional Gene deletions at locus 3p21 are linked to various carcinomas.Human
Translational Protein expression levels vary by tissue (highest in kidney and liver).Rat
Translational (Experimental) siRNA-mediated knockdown disrupts cellular signaling and proteasome function.Human Cell Lines

Post-Translational Regulation (e.g., phosphorylation, allosteric modulation)

Post-translational modifications (PTMs) are critical mechanisms for rapidly regulating enzyme activity, localization, and interactions, thereby increasing the functional diversity of the proteome. thermofisher.comnih.gov These modifications, which include the addition of functional groups like phosphates or lipids, can dynamically alter a protein's behavior in response to cellular signals. jackwestin.com

While PTMs such as phosphorylation, glycosylation, and acetylation are common regulatory strategies for many enzymes, specific post-translational modifications that directly regulate APEH activity have not been extensively documented in available scientific literature. thermofisher.comjackwestin.comambiopharm.com Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a well-known reversible switch that can alter protein interactions and activity, but its specific role in APEH regulation remains to be elucidated. ambiopharm.com

Allosteric modulation is another key regulatory mechanism where a molecule binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. wikipedia.org Effectors can act as allosteric activators, enhancing activity, or allosteric inhibitors, decreasing it. wikipedia.org While it is plausible that APEH activity could be controlled allosterically by cellular metabolites, specific endogenous allosteric modulators for APEH have not been identified.

Regulation by Substrate Availability and Product Inhibition

The catalytic activity of APEH is tightly regulated by the availability of its specific substrates and by inhibition from various molecular products and inhibitors.

Regulation by Substrate Modification: A fascinating aspect of APEH regulation is linked to its dual function as an exopeptidase and an endopeptidase. Its endoproteolytic activity, which is crucial for clearing damaged proteins, appears to be regulated by the oxidative status of its substrates. Research has shown that APEH's ability to cleave internal peptide bonds is switched on by the presence of oxidized methionine residues (methionine sulfoxide) within the substrate peptide. mdpi.com The enzyme shows little to no endoproteolytic activity on non-oxidized peptides, indicating that the availability of oxidatively damaged proteins is a primary factor controlling this specific enzymatic function. mdpi.com The efficiency of this cleavage is further modulated by the amino acid residues adjacent to the oxidized methionine. mdpi.com

Inhibition by Metabolites and Products: APEH activity can be significantly decreased by certain cellular metabolites. Studies have demonstrated that various lipid metabolites and lipid peroxidation products, which are often generated during inflammatory conditions and oxidative stress, can bind to and inhibit APEH. nih.govresearchgate.net This suggests a feedback mechanism where conditions that produce oxidized proteins also generate inhibitors for the enzyme responsible for their clearance. Furthermore, blocked amino acids have been shown to act as competitive inhibitors of the enzyme. researchgate.net

Several specific inhibitors of APEH have been identified through research, providing insight into the molecular interactions that can control its activity.

Inhibitor Type Specific Inhibitor Mechanism/Effect
Peptide SsCEI-derived 12-mer peptideSpecific APEH inhibitor. nih.gov
Lipid trans10-cis12 Conjugated Linoleic Acid (CLA)Identified as a specific APEH inhibitor. nih.gov
Lipid Metabolites Lipid peroxidation productsSignificantly decrease APEH activity. nih.govresearchgate.net
Organophosphate Dichlorvos (DDVP)A potent and specific inhibitor of APEH. nih.gov
Small Molecule Oxanthroquinone G01Binds to and inhibits the enzymatic activity of APEH. nih.gov

Interplay with Other Regulatory Pathways

APEH does not function in isolation; its activity is intricately connected with several major cellular regulatory pathways, including protein quality control, DNA damage response, and oncogenic signaling.

Ubiquitin-Proteasome System (UPS): A significant body of evidence links APEH to the ubiquitin-proteasome system, the primary pathway for controlled protein degradation in eukaryotic cells. Inhibition or knockdown of APEH has been shown to down-regulate the chymotrypsin-like activity of the proteasome. nih.govnih.gov This leads to the accumulation of classic proteasome substrates, such as p21 and NF-κB, as well as polyubiquitinylated proteins. nih.gov These findings suggest that APEH acts as a positive effector or cooperative partner of the UPS, potentially by processing N-acetylated peptides generated by the proteasome, thereby facilitating efficient protein turnover. nih.gov

DNA Damage Response (DDR): APEH has been identified as a novel component of the cellular response to DNA damage. nih.govnih.gov While predominantly a cytosolic enzyme, a fraction of APEH translocates to the nucleus following oxidative stress or UVA-induced DNA damage. nih.govnih.gov This localization to sites of nuclear damage is mediated by a direct interaction with XRCC1, a critical scaffold protein involved in the repair of DNA single-strand breaks. nih.gov Functionally, APEH facilitates the DNA repair process and promotes cell survival following exposure to damaging agents like hydrogen peroxide. nih.gov

KRAS Signaling Pathway: Recent studies have uncovered a pivotal role for APEH in regulating the function of KRAS, a key protein in signaling pathways that control cell growth and proliferation, and which is frequently mutated in cancers. nih.gov The signaling function of KRAS is dependent on its correct localization to the plasma membrane. APEH has been identified as a novel regulator of this process. Knockdown of APEH or its inhibition leads to a profound mislocalization of KRAS from the plasma membrane and disrupts the localization of phosphatidylserine, a lipid critical for anchoring KRAS to the membrane. nih.gov This effect appears to be linked to APEH's role in the function of the endocytic recycling pathway, which is essential for maintaining plasma membrane composition. nih.gov Consequently, inhibition of APEH abrogates RAS-RAF-MAPK signaling, identifying it as a potential target in KRAS-dependent cancers. nih.govnih.gov

Evolutionary Perspectives of Peptide N Fattyacylase

Phylogenetic Analysis and Conservation Across Taxa

Peptide N-Fattyacylase, more commonly known as N-acylethanolamine-hydrolyzing acid amidase (NAAA), is a key enzyme in the regulation of lipid signaling. Phylogenetic analysis reveals that NAAA belongs to the choloylglycine hydrolase family, a subset of the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govwikipedia.orgnih.gov This superfamily is characterized by a unique catalytic mechanism involving a nucleophilic attack by the N-terminal residue of the processed enzyme. nih.govplos.org

NAAA exhibits significant structural and functional similarity to acid ceramidase (AC), another lysosomal enzyme. nih.govebi.ac.uk The primary structure of human NAAA shares approximately 33-35% amino acid identity with human acid ceramidase. nih.gov This homology suggests a divergent evolutionary history from a common ancestor. In contrast, NAAA shows no sequence homology to fatty acid amide hydrolase (FAAH), an enzyme that also hydrolyzes N-acylethanolamines but belongs to the amidase signature family of serine hydrolases. nih.govwikipedia.org This lack of homology indicates that NAAA and FAAH are an example of convergent evolution, where two unrelated enzymes evolved to act on the same class of substrates.

The catalytic core of Ntn-hydrolases, including the αββα-fold, is structurally conserved across different members of the superfamily. nih.govnih.gov The active site of NAAA contains a catalytic cysteine residue at its N-terminus, which is essential for its hydrolytic activity. wikipedia.orgplos.org This catalytic domain, along with key residues involved in substrate binding and catalysis, shows a high degree of conservation across different vertebrate species, suggesting a strong evolutionary pressure to maintain its primary function. plos.org

Table 1: Phylogenetic and Structural Comparison of NAAA and Related Hydrolases

Feature NAAA Acid Ceramidase (AC) Fatty Acid Amide Hydrolase (FAAH)
Enzyme Superfamily N-terminal nucleophile (Ntn) hydrolase N-terminal nucleophile (Ntn) hydrolase Amidase Signature (AS)
Family Choloylglycine hydrolase Choloylglycine hydrolase Serine hydrolase
Sequence Homology to NAAA 100% ~33-35% None
Catalytic Nucleophile Cysteine Cysteine Serine
Optimal pH Acidic (4.5-5.0) Acidic Alkaline (8.5-10)
Subcellular Localization Lysosomes Lysosomes Endoplasmic Reticulum

Evolutionary Trajectories of Substrate Specificity

The substrate specificity of NAAA has been a key factor in its evolutionary trajectory, distinguishing it from other N-acylethanolamine hydrolases like FAAH. NAAA displays a marked preference for hydrolyzing saturated and monounsaturated N-acylethanolamines (NAEs), with N-palmitoylethanolamide (PEA) being one of its most efficiently hydrolyzed substrates. researchgate.net In contrast, it is less effective at hydrolyzing polyunsaturated NAEs such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). researchgate.net

This substrate preference is the inverse of that observed for FAAH, which preferentially hydrolyzes anandamide and other polyunsaturated fatty acid amides. researchgate.net This functional divergence in substrate specificity between NAAA and FAAH suggests a partitioning of their physiological roles. While FAAH is a primary regulator of anandamide signaling in the central nervous system, NAAA's preference for saturated NAEs like PEA points to a specialized role in modulating inflammatory and pain signaling pathways, where PEA is a key signaling molecule. nih.govnih.gov

The structural basis for this substrate selectivity lies in the architecture of the enzyme's active site. The substrate-binding pocket of NAAA is thought to be narrower and more constrained than that of FAAH, accommodating the straight-chain saturated acyl groups of substrates like PEA more readily than the kinked polyunsaturated acyl chains of molecules like anandamide. The evolution of this specific binding pocket in NAAA likely occurred as a response to the need for precise regulation of a distinct pool of NAEs involved in specific physiological processes. While a comprehensive comparative analysis of NAAA orthologs across a wide range of species is still needed, the conserved preference for saturated NAEs in mammalian NAAA suggests that this specificity arose early in vertebrate evolution.

Adaptive Evolution and Functional Diversification

The functional diversification of NAAA is closely linked to its role in the immune system and the regulation of inflammation. nih.govnih.gov NAAA is highly expressed in immune cells, particularly macrophages and B lymphocytes, where it modulates the levels of PEA, a potent anti-inflammatory and analgesic lipid mediator. nih.gov This localization and function suggest that NAAA has undergone adaptive evolution to become a key regulator of immune responses. nih.gov

The evolution of the adaptive immune system in vertebrates brought about the need for sophisticated mechanisms to control inflammation and prevent excessive tissue damage. nih.gov The NAE signaling pathway, regulated in part by NAAA, appears to be one such mechanism. By controlling the degradation of anti-inflammatory NAEs like PEA, NAAA can fine-tune the intensity and duration of the inflammatory response. This function would have been under strong positive selection, particularly in environments with high pathogen loads, driving the adaptive evolution of NAAA within the immune system.

The diversification of NAAA's function can be seen in its cell-specific roles. In macrophages, NAAA activity can influence the production of pro-inflammatory cytokines. nih.gov Genetic blockade of NAAA in rodent models has been shown to have potent anti-inflammatory and analgesic effects, highlighting its critical role in these processes. nih.gov This functional specialization within different immune cell types underscores the adaptive evolution of NAAA to meet the diverse demands of the vertebrate immune system.

Gene Duplication and Gene Family Expansion

Gene duplication is a major driver of evolutionary innovation, providing the raw genetic material for the emergence of new gene functions. researchgate.net The evolutionary history of the choloylglycine hydrolase family, to which NAAA belongs, suggests that gene duplication events have played a significant role in its diversification. The existence of NAAA and the homologous acid ceramidase (AC) is a clear indication of at least one ancient gene duplication event. wikipedia.org This duplication allowed for the subfunctionalization or neofunctionalization of the resulting paralogs, with NAAA evolving a specialized role in NAE metabolism and AC in ceramide degradation.

While large-scale analyses of NAAA gene family expansion across vertebrates are still emerging, the principles of gene duplication seen in other gene families can be applied. It is hypothesized that the expansion of the vertebrate genome through whole-genome duplications early in vertebrate evolution provided the opportunity for the diversification of many gene families, including those involved in lipid metabolism. nih.govnih.gov

Further tandem duplications of the ancestral NAAA/AC gene may have given rise to other, as yet uncharacterized, members of this gene family with potentially novel substrate specificities or expression patterns. The presence of NAAA-like sequences in various vertebrate genomes supports the idea of a larger gene family. genecards.org Investigating the genomic organization of NAAA and related genes in different species will be crucial to uncovering the history of gene duplication and its role in the expansion and functional diversification of this enzyme family.

Co-evolution with Substrates or Interacting Proteins

The evolution of an enzyme is intrinsically linked to the evolution of its substrates and interacting partners. NAAA's evolution has likely been shaped by its relationship with the N-acylethanolamine signaling pathway. nih.govnih.gov This includes the enzymes responsible for the biosynthesis of its substrates (e.g., N-acylphosphatidylethanolamine-specific phospholipase D) and the receptors that mediate the downstream effects of these signaling lipids.

The distinct substrate specificities of NAAA and FAAH suggest a co-evolutionary dynamic where these two enzymes have specialized to regulate different branches of the NAE signaling network. nih.gov As the physiological roles of different NAEs became more distinct, with anandamide primarily involved in neuromodulation and PEA in inflammation and pain, the enzymes controlling their degradation would have been under selective pressure to develop corresponding specificities.

Furthermore, the activity of NAAA itself can be modulated by other endogenous molecules, suggesting a potential for co-evolution with these interacting partners. For example, certain phospholipids (B1166683) have been shown to stimulate NAAA activity in vitro. The evolution of these regulatory interactions would have provided another layer of control over NAE signaling. While direct evidence for co-evolution is often challenging to obtain, the intricate interplay between NAAA, its substrates, and other components of the NAE metabolic and signaling pathways strongly suggests a history of coordinated evolutionary change.

Advanced Research Methodologies for Studying Peptide N Fattyacylase

Enzyme Activity Assays and Kinetic Characterization

Determining the enzymatic activity and kinetic parameters of Peptide N-Fattyacylase is fundamental to understanding its catalytic mechanism. Various assay formats have been developed for this purpose, primarily falling into spectrophotometric and fluorometric methods.

Spectrophotometric assays can be employed by monitoring the production of a product that absorbs light at a specific wavelength. For instance, a coupled-enzyme reaction can be used where the ammonia produced from the hydrolysis of an amide substrate is measured through the oxidation of NADH to NAD+. This method was successfully used to determine the kinetic parameters for the hydrolysis of oleamide by rat liver fatty acid amide hydrolase (FAAH), a well-characterized this compound. nih.gov

Fluorometric assays are generally more sensitive and are well-suited for high-throughput screening. sigmaaldrich.cnmybiosource.comabcam.comelabscience.com These assays often utilize a non-fluorescent substrate that, upon enzymatic cleavage, releases a fluorescent molecule. A common example is a substrate that releases 7-amino-4-methylcoumarin (AMC), a fluorophore that can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 465 nm. sigmaaldrich.cnabcam.com This approach offers a rapid, simple, and reproducible method for detecting enzyme activity. sigmaaldrich.cn

From these assays, key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of Rat Liver FAAH-Catalyzed Oleamide Hydrolysis

ParameterValueReference
Km104 µM nih.gov
Vmax5.7 nmol/min/mg protein nih.gov

Substrate Profiling Techniques

Identifying the range of substrates that a this compound can hydrolyze is crucial for understanding its physiological roles. Substrate profiling techniques are designed to systematically explore the substrate specificity of these enzymes.

Combinatorial peptide library screening is a powerful method for rapidly identifying the optimal substrate sequences for an enzyme. nih.gov This technique involves the synthesis of a large, diverse collection of peptides, often immobilized on a solid support like resin beads, where each bead contains a unique peptide sequence. nih.gov

The library is then incubated with the enzyme of interest. Peptides that are good substrates will be cleaved or modified by the enzyme. nih.gov The modified beads can then be identified using an enzyme-linked assay and subsequently isolated for sequence analysis, often by mass spectrometry. nih.govnih.gov This approach has been successfully used to determine the consensus substrate sequence for enzymes like E. coli peptide deformylase, revealing that despite its broad specificity, it processes different peptides at significantly different rates. nih.gov

Table 2: Example of a Combinatorial Peptide Library Design for Substrate Profiling

PositionAmino Acid CompositionPurpose
P4Fixed with a specific amino acid or a mixtureDetermine preference at the P4 position
P3Fixed with a specific amino acid or a mixtureDetermine preference at the P3 position
P2Fixed with a specific amino acid or a mixtureDetermine preference at the P2 position
P1Fixed with a specific amino acid or a mixtureDetermine preference at the P1 position

Fluorescence Resonance Energy Transfer (FRET) provides a sensitive and continuous method for monitoring enzyme activity, making it highly suitable for substrate profiling and high-throughput screening. nih.govnih.gov In a FRET-based assay, a peptide substrate is synthesized with a donor fluorophore and an acceptor (quencher) molecule at opposite ends. nih.govbiosyntan.de

When the peptide is intact, the close proximity of the donor and quencher allows for the non-radiative transfer of energy from the donor to the acceptor, resulting in low fluorescence. nih.gov Upon cleavage of the peptide by the enzyme, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence. biosyntan.de The synthesis of FRET peptides with fluorophores like ortho-aminobenzoic acid (Abz) and quenchers such as 2,4-dinitrophenyl (Dnp) has been optimized for studying peptidase specificity. nih.gov

Table 3: Common FRET Pairs Used in Protease Assays

Donor FluorophoreAcceptor/QuencherTypical Excitation (nm)Typical Emission (nm)
ortho-aminobenzoic acid (Abz)2,4-dinitrophenyl (Dnp)~320~420
7-amino-4-methylcoumarin (AMC)Dansyl~380~460
EDANSDABCYL~340~490

Structural Determination Methods

Understanding the three-dimensional structure of this compound is essential for a detailed comprehension of its catalytic mechanism, substrate binding, and for the rational design of inhibitors.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein. This method requires the protein to be crystallized, after which the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule and, ultimately, its three-dimensional structure.

The crystal structures of several amidases, including Fatty Acid Amide Hydrolase (FAAH) and the peptide amidase from Stenotrophomonas maltophilia, have been solved using this technique. nih.govproteopedia.orgiucr.orgrcsb.orgproquest.com These structures have provided invaluable insights, such as the identification of an unusual Ser-Ser-Lys catalytic triad (B1167595) in FAAH, which is composed of Ser241, Ser217, and Lys142. proteopedia.org The structures also reveal a hydrophobic channel that serves as the binding site for the acyl chain of the substrate. proquest.com

Table 4: Crystallographic Data for Peptide Amidase from Stenotrophomonas maltophilia

ParameterValueReference
PDB CodeNot specified in source
Resolution1.4 Å iucr.org
Space GroupP21 iucr.org
Unit-cell parameters (a, b, c, β)74.18 Å, 62.60 Å, 101.91 Å, 90° iucr.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about proteins in solution, which is closer to their native physiological state. uzh.chspringernature.com For structural determination, NMR relies on the Nuclear Overhauser Effect (NOE), which provides information about the distances between protons that are close in space. uzh.ch By measuring a large number of these distance restraints, along with dihedral angle restraints derived from scalar couplings, the three-dimensional structure of the protein can be calculated. uzh.chresearchgate.net

NMR is also a powerful tool for studying protein-ligand interactions. For example, 19F NMR has been used to investigate the binding of FAAH inhibitors to carrier proteins like serum albumin. nih.govnih.gov This technique can reveal information about the binding site and the affinity of the interaction. nih.govnih.gov

Table 5: General Steps in Protein Structure Determination by NMR

StepDescription
1Sample preparation (protein expression and purification)
2Acquisition of a series of 2D and 3D NMR spectra (e.g., COSY, TOCSY, NOESY) uzh.ch
3Sequential resonance assignment of atomic nuclei
4Identification and assignment of NOE cross-peaks to generate distance restraints uzh.ch
5Determination of dihedral angle restraints from scalar coupling constants
6Structure calculation using computational software
7Structure refinement and validation

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a transformative technique for determining the high-resolution, three-dimensional structures of biological macromolecules in their near-native states. For an enzyme like this compound, Cryo-EM offers the potential to elucidate its complex architecture, including the arrangement of its domains, the configuration of the active site, and conformational changes that occur during the catalytic cycle.

The process involves flash-freezing a purified solution of the enzyme on a specialized grid, preserving the protein molecules in a thin layer of vitreous ice. This rapid freezing prevents the formation of ice crystals that would damage the protein structure. A transmission electron microscope is then used to image the thousands of individual, randomly oriented protein particles. Sophisticated image processing software subsequently classifies these 2D projections and reconstructs them into a 3D density map, from which an atomic model can be built.

For this compound, Cryo-EM could provide critical insights into how the enzyme recognizes and binds its N-fattyacylated peptide substrates. By determining structures of the enzyme in different functional states—for example, the apo-enzyme (unbound), the enzyme bound to a substrate analog, or a product—researchers can visualize the dynamic conformational changes required for catalysis. This is particularly valuable for understanding how the enzyme accommodates both the peptide and the fatty acyl chain of the substrate. Furthermore, Cryo-EM is well-suited for studying large, flexible enzymes or protein complexes that are often challenging to crystallize for X-ray crystallography. frontiersin.org

Table 1: Potential Structural Insights into this compound from Cryo-EM

Structural Feature Information Gained Significance
Overall Architecture Quaternary structure, domain organization, and overall fold. Provides a foundational understanding of the enzyme's structure.
Active Site Geometry Precise 3D arrangement of catalytic residues (e.g., catalytic triad). Elucidates the chemical mechanism of amide bond hydrolysis.
Substrate Binding Pocket Identification of channels and pockets for the peptide and fatty acyl chain. Explains substrate specificity and how the enzyme accommodates its targets.
Conformational States Visualization of "open" vs. "closed" states upon ligand binding. Reveals the dynamic movements essential for enzymatic function and regulation.
Inhibitor Binding Mode Structure of the enzyme in complex with an inhibitor. Aids in the rational design of more potent and selective therapeutic agents.

Mass Spectrometry for Substrate and Product Analysis

Mass spectrometry (MS) is an indispensable analytical tool for studying this compound, providing unparalleled speed, sensitivity, and versatility for the identification and quantification of its substrates and products. wikigenes.org This technique allows for the precise characterization of the enzymatic reaction, confirming the cleavage of the amide bond between the fatty acid and the N-terminal amino acid of the peptide.

In a typical workflow, the enzymatic reaction is performed in vitro, and the resulting mixture is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The liquid chromatography step separates the components of the mixture—the unreacted substrate, the fatty acid product, and the cleaved peptide product—before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and measures their mass-to-charge ratio (m/z), allowing for their unambiguous identification based on their precise molecular weights.

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the products. researchgate.net In this approach, a specific ion (e.g., the cleaved peptide) is selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information, confirming the exact site of cleavage by this compound. Furthermore, quantitative MS techniques, often involving stable isotope-labeled standards, can be employed to measure the rate of product formation, enabling detailed kinetic analysis of the enzyme. This allows researchers to determine key parameters such as Kₘ and k꜀ₐₜ for various substrates, providing deep insights into the enzyme's efficiency and substrate preferences.

Table 2: Hypothetical Mass Spectrometry Analysis of this compound Activity | Analyte | Chemical Formula (Example) | Expected Monoisotopic Mass (Da) | Observation | | :--- | :--- | :--- | :--- | | Substrate | Palmitoyl-Gly-Pro-Arg | C₃₀H₅₇N₅O₅ | 567.4360 | Detected in control and enzyme reactions (decreasing over time). | | Product 1 (Fatty Acid) | Palmitic Acid | C₁₆H₃₂O₂ | 256.2402 | Detected only in the presence of active enzyme. | | Product 2 (Peptide) | Gly-Pro-Arg | C₁₄H₂₅N₅O₄ | 343.1907 | Detected only in the presence of active enzyme. |

Chromatographic Techniques (e.g., HPLC, SEC) for Purification and Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound and its reaction components. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are two of the most critical methods employed in this process. rsc.orgmtoz-biolabs.comnih.govnih.gov

Size-Exclusion Chromatography (SEC) is often used as an initial purification step. nih.govpnas.org This method separates molecules based on their hydrodynamic radius (size and shape). A column is packed with porous beads, and as the protein mixture passes through, larger molecules that are excluded from the pores travel a shorter path and elute first. pnas.org Smaller molecules enter the pores, extending their path and causing them to elute later. pnas.org SEC is valuable for separating the target enzyme from proteins of significantly different sizes and for assessing its oligomerization state. rsc.orgmtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) provides higher resolution separation based on the physicochemical properties of the molecules. nih.gov Various HPLC modes are applicable:

Ion-Exchange Chromatography (IEX): Separates proteins based on their net surface charge. This is a powerful step for purifying this compound from other proteins with different isoelectric points.

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. nih.gov This is the most common mode for analyzing the substrates and products of the enzymatic reaction, as it can effectively separate the hydrophobic N-fattyacylated peptide substrate from the more polar cleaved peptide product. rsc.orgnih.gov

A typical purification strategy might involve initial clarification of a cell lysate followed by a combination of IEX and SEC to isolate this compound to a high degree of purity, which is essential for subsequent structural and functional studies.

Table 3: Comparison of Chromatographic Techniques for this compound Research

Technique Principle of Separation Primary Application Advantages
Size-Exclusion (SEC) Molecular size and shape Initial purification, aggregate analysis, determining oligomeric state Gentle, preserves native protein structure; predictable separation
Ion-Exchange (IEX) Net surface charge Intermediate or high-resolution purification of the enzyme High capacity and resolution; separates based on a distinct property
Reversed-Phase (RP-HPLC) Hydrophobicity Analysis of substrates and products; final enzyme polishing (denaturing) High resolution for peptides; excellent for reaction monitoring

Genetic Engineering and Mutagenesis Approaches for Functional Dissection

Genetic engineering and site-directed mutagenesis are powerful approaches for dissecting the functional roles of specific amino acid residues within this compound. These techniques allow researchers to systematically alter the enzyme's primary sequence and observe the resulting impact on its catalytic activity, substrate specificity, and structural stability.

Site-directed mutagenesis involves introducing specific nucleotide changes into the gene encoding the enzyme, resulting in a desired amino acid substitution in the final protein. nih.gov This method is particularly crucial for identifying the residues that form the enzyme's catalytic triad. For many amidases and hydrolases, a common catalytic triad is Ser-Ser-Lys or Ser-His-Asp. nih.govresearchgate.net By mutating each of these putative catalytic residues—for example, by changing a serine to an alanine—and expressing the mutant protein, researchers can test for loss of function. nih.gov A significant decrease or complete abolition of enzymatic activity upon mutation provides strong evidence for that residue's direct involvement in catalysis. nih.gov

Beyond the active site, mutagenesis can be used to probe residues in the substrate-binding pocket to understand the basis of substrate specificity. For instance, mutating hydrophobic residues thought to line an "acyl chain-binding channel" could alter the enzyme's preference for different fatty acid chain lengths. nih.gov Similarly, generating knockout models, for example using CRISPR-Cas9 technology to delete the gene for the enzyme in a cell line or model organism, can reveal the enzyme's broader physiological role by observing the resulting phenotype and metabolic changes. nih.govfrontiersin.org

Table 4: Representative Site-Directed Mutagenesis Study of a Hypothetical Catalytic Triad in this compound

Mutant Amino Acid Change Rationale Expected Result
S241A Serine → Alanine Test role of the primary catalytic nucleophile. proteopedia.org Complete loss of hydrolytic activity.
S217A Serine → Alanine Test role of the second residue in the catalytic relay. proteopedia.org Complete or near-complete loss of activity.
K142A Lysine (B10760008) → Alanine Test role of the base that activates the nucleophile. proteopedia.org Complete loss of activity.
F432A Phenylalanine → Alanine Probe a residue in the putative acyl chain binding pocket. researchgate.net Altered substrate specificity (e.g., reduced activity on long-chain substrates).

Chemical Biology Approaches to Probe Enzyme Function

Chemical biology provides a suite of sophisticated tools to study enzyme function directly within complex biological systems, such as cell lysates or even in living organisms. For this compound, these approaches can reveal the enzyme's activity state, identify new inhibitors, and visualize its location within cells.

A cornerstone of this field is Activity-Based Protein Profiling (ABPP) . frontiersin.orgrsc.org ABPP utilizes active-site-directed chemical probes, known as activity-based probes (ABPs), that covalently bind to the catalytic residues of an enzyme only when it is in an active conformation. pnas.org For a serine hydrolase like this compound, a typical ABP might consist of a reactive group (e.g., a fluorophosphonate) that attacks the active site serine, a linker, and a reporter tag (e.g., biotin or a fluorophore). researchgate.netmtoz-biolabs.compnas.org

When this probe is introduced into a proteome, it specifically labels active members of the enzyme family. The reporter tag then allows for detection and identification. A fluorescent tag enables visualization of labeled enzymes on a gel, while a biotin tag allows for their enrichment and subsequent identification by mass spectrometry. researchgate.net ABPP is exceptionally powerful for:

Functional Annotation: Identifying previously uncharacterized enzymes with similar catalytic activity.

Monitoring Enzyme Activity: Directly measuring changes in enzyme activity under different physiological or pathological conditions, which often occur without changes in protein expression levels. mtoz-biolabs.com

Inhibitor Discovery: In a competitive ABPP format, potential inhibitors are pre-incubated with the proteome. An effective inhibitor will block the active site, preventing the ABP from binding, which can be quantified to determine inhibitor potency and selectivity across the entire enzyme family. nih.gov

Other chemical biology tools include the development of fluorescent substrates or probes that generate a signal (e.g., fluorescence or bioluminescence) upon being cleaved by the enzyme, enabling real-time imaging of its activity in living cells. rsc.orgacs.org

Table 5: Chemical Biology Tools for Studying this compound

Tool Description Application
Activity-Based Probe (ABP) A small molecule that covalently modifies the active site of the enzyme, equipped with a reporter tag (e.g., Biotin, Fluorophore). researchgate.net Quantifying the fraction of active enzyme in a sample; inhibitor screening; target identification.
Fluorescent Substrate A substrate analog that releases a fluorescent molecule upon enzymatic cleavage. rsc.org Real-time kinetic assays; high-throughput screening of inhibitor libraries; cellular imaging of enzyme activity.
Photo-reactive Probes Inhibitors containing a photo-activatable group that forms a covalent bond with nearby residues upon UV light exposure. nih.gov Mapping the active site and identifying residues in the substrate binding pocket.
Bioluminescent Probe A substrate analog (e.g., a luciferin amide) that is converted into a light-emitting molecule by the enzyme's action. acs.org Highly sensitive detection of enzyme activity in vitro and in vivo imaging in animal models.

Applications in Biochemical and Molecular Biology Research

Use in Protein Modification and Peptide Synthesis Research

The enzymatic activity of peptide N-fattyacylases is harnessed to synthesize N-terminally acylated peptides and proteins for research purposes. This modification is crucial for mimicking the native state of many cellular proteins, enabling detailed investigations into their structure and function. nih.govpnas.org

One of the most well-studied examples is N-myristoylation, the attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine (B1666218) residue. wikipedia.org This modification is catalyzed by N-myristoyltransferase (NMT). In a laboratory setting, purified NMT can be used to myristoylate synthetic peptides or recombinant proteins that possess the appropriate N-terminal sequence. For instance, researchers have successfully used yeast NMT to transfer myristic acid to an octapeptide derived from the catalytic subunit of cAMP-dependent protein kinase, a known N-myristoylated protein. nih.govpnas.org This enzymatic synthesis is highly specific for myristate over other fatty acids like palmitate, highlighting the precise nature of these enzymes. nih.govpnas.org

The synthesis of such modified peptides is instrumental in studying how N-terminal acylation affects protein-membrane interactions, protein-protein interactions, and subcellular localization. nih.gov For example, fatty acylation has been shown to enhance the cellular internalization and cytosolic distribution of peptides, a finding with significant implications for drug delivery research. nih.gov

Below is a table summarizing the substrate specificity of N-myristoyltransferase, a key enzyme in this field.

PositionPreferred ResiduesDisfavored Residues
1Glycine (absolute requirement)Any other amino acid
2Neutral and uncharged (e.g., Asn, Gln, Ser, Val, Leu)Acidic (e.g., Asp), Aromatic (e.g., Phe, Tyr)
3-8Generally tolerant to various residuesSpecific sequences can influence efficiency

This table is based on findings from studies on the substrate specificity of N-myristoyltransferase. nih.gov

Application in Substrate Identification and Profiling of Other Enzymes

N-terminally fatty acylated peptides serve as valuable tools for identifying and characterizing the substrates of other enzymes, particularly those involved in signal transduction and protein degradation. The attached fatty acid can act as a recognition motif or a membrane anchor, facilitating the interaction of the peptide with its target enzyme.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families. youtube.com Fatty acylated peptides can be incorporated into ABPP probes to target specific enzymes that recognize these modified substrates. For example, a fatty acylated peptide probe could be designed to bind to the active site of a deacylating enzyme, allowing for its identification and activity profiling in complex biological samples.

Furthermore, libraries of fatty acylated peptides can be used to screen for the substrate specificity of proteases, kinases, and other modifying enzymes. The presence of the fatty acid can significantly influence the recognition and processing of the peptide by these enzymes, providing insights into the regulation of lipidated proteins in vivo.

Development of Research Tools for Studying N-Terminal Acylation/Deacylation

The study of N-terminal acylation and its reversal, deacylation, has been greatly advanced by the development of specialized research tools that often incorporate the principles of peptide N-fattyacylase activity. These tools are essential for dissecting the dynamic regulation of protein lipidation.

Researchers have developed methods for the selective N-terminal modification of peptides and proteins using acyl phosphates, which can be generated enzymatically. researchgate.netresearchgate.net This approach allows for the site-specific introduction of various acyl groups, including those with reporter tags like fluorophores or biotin, onto the N-terminus of a peptide. sigmaaldrich.com These labeled peptides are invaluable for tracking the localization and interactions of acylated proteins within cells.

Moreover, understanding the substrate requirements of peptide N-fattyacylases has enabled the design of specific inhibitors. Peptides with non-acylated N-terminal sequences that mimic the consensus sequence for acylation but contain inhibitory features can act as competitive inhibitors of these enzymes. nih.gov Such inhibitors are crucial for probing the physiological roles of N-terminal acylation in cellular processes.

Utility in Structural Biology Studies of Protein-Peptide Interactions

N-terminally fatty acylated peptides are instrumental in structural biology for elucidating the molecular details of how lipidated proteins interact with other proteins and with cellular membranes. The fatty acyl chain can induce significant conformational changes in the peptide and mediate specific binding events.

The crystal structure of N-myristoyltransferase has been solved in complex with myristoyl-CoA and peptide substrates, providing a detailed snapshot of the catalytic mechanism. nih.govrcsb.orgresearchgate.net These studies reveal how the enzyme recognizes both the fatty acyl-CoA and the specific amino acid sequence of the peptide substrate, ensuring the fidelity of the modification. nih.govresearchgate.net The structure shows a large, saddle-shaped beta-sheet surrounded by alpha-helices, with distinct binding sites for the myristoyl-CoA and the peptide. wikipedia.org

Furthermore, structural studies of proteins that bind to N-myristoylated peptides have revealed specialized hydrophobic pockets that accommodate the myristoyl group. These interactions are often critical for the assembly of signaling complexes at the cell membrane. For example, the myristoylated N-terminus of the HIV-1 Gag protein is essential for its targeting to the plasma membrane and the subsequent assembly of new virus particles.

The following table provides examples of proteins whose structures have been studied in the context of N-terminal fatty acylation.

ProteinOrganismPDB Accession CodeKey Finding
N-myristoyltransferase 1 (NMT1)Homo sapiens6EHJRevealed snapshots of the entire catalytic mechanism. rcsb.org
N-myristoyltransferase (NMT)Saccharomyces cerevisiae1NMTShowed the enzyme's fold resembles GCN5-related N-acetyltransferases. nih.gov
N-myristoyltransferase (NMT)Plasmodium vivax6MB1Provided a basis for the development of antimalarial inhibitors. rcsb.org

Role in Studying Biological Pathways and Enzyme Networks

The ability to manipulate N-terminal fatty acylation through the use of peptide N-fattyacylases and their substrates has profound implications for the study of complex biological pathways and enzyme networks. By introducing or removing this modification, researchers can perturb these systems and observe the functional consequences.

Furthermore, the interplay between different post-translational modifications can be investigated. For instance, the fatty acylation of a protein can influence its susceptibility to phosphorylation or ubiquitination, creating a complex regulatory network. The use of synthetic fatty acylated peptides allows for the systematic study of how these modifications influence one another in a controlled in vitro setting. This research is crucial for understanding how cells integrate multiple signals to produce a coordinated response. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. What experimental assays are commonly used to detect and quantify Peptide N-Fattyacylase activity in vitro?

  • Methodological Answer : Activity assays often employ radiometric or fluorometric substrates. For example, radiolabeled fatty acyl-CoA derivatives (e.g., 14^{14}C-palmitoyl-CoA) are incubated with the enzyme and peptide substrates. The transfer of the fatty acyl group to the peptide is quantified via scintillation counting or HPLC coupled with mass spectrometry (LC-MS/MS) . Kinetic parameters (KmK_m, VmaxV_{max}) are derived using Michaelis-Menten plots. Controls include heat-inactivated enzyme and substrate-only reactions to rule out non-enzymatic acylation .

Q. How does the enzyme’s substrate specificity influence experimental design for studying its mechanism?

  • Methodological Answer : Substrate specificity studies require systematic screening of peptide sequences (varying lengths, N-terminal residues) and fatty acyl donors (e.g., C12-C18 chains). High-throughput MALDI-TOF or LC-MS can identify acylated products. For mechanistic insights, site-directed mutagenesis of catalytic residues (e.g., conserved Ser/His/Asp triad) is paired with kinetic assays to assess activity loss. Structural data from homology modeling or cryo-EM can guide mutagenesis targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.